CID 101014102
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Overview
Description
CID 101014102 is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a nitro group attached to a malonaldehyde backbone, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 101014102 typically involves the reaction of sodium nitrite with mucobromic acid in the presence of ethanol and water. The reaction is mildly exothermic and requires careful temperature control to maintain the desired conditions. The product is then recrystallized to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the exothermic nature of the reaction and ensure the safety of the operators. The final product is purified through recrystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: CID 101014102 undergoes various chemical reactions, including nucleophilic addition, condensation, and polymerization. The nitro group in the compound is electron-withdrawing, making the adjacent carbon atoms highly reactive and suitable for nucleophilic addition reactions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include guanidine, ammonia, and various ketones. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products: The major products formed from reactions involving this compound include heterocyclic compounds, which are vital in the development of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
CID 101014102 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of CID 101014102 involves its reactivity due to the presence of the nitro group. This group is electron-withdrawing, making the adjacent carbon atoms highly reactive. The compound can participate in nucleophilic addition reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
- Sodium nitromalondialdehyde
- Sodium nitropropanedial
- Sodium nitromalonic dialdehyde
Comparison: CID 101014102 is unique due to its specific structure, which includes a nitro group attached to a malonaldehyde backbone. This structure imparts enhanced reactivity compared to similar compounds, making it a valuable intermediate in various chemical reactions .
Properties
InChI |
InChI=1S/C3H2NO4.Na/c5-1-3(2-6)4(7)8;/h1-2H; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOZEWOFYJMVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)[N+](=O)[O-])[O].[Na] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2NNaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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